(R)-4-[[1-[(2-Fluorobenzyl)amino]-1-oxo-2-propyl]amino]-4-oxobutanoic Acid
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Overview
Description
®-4-[[1-[(2-Fluorobenzyl)amino]-1-oxo-2-propyl]amino]-4-oxobutanoic Acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorobenzyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-[[1-[(2-Fluorobenzyl)amino]-1-oxo-2-propyl]amino]-4-oxobutanoic Acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 2-fluorobenzylamine, which is then reacted with other reagents to form the desired product. Common reaction conditions include the use of solvents like dichloromethane and ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. Techniques such as continuous flow synthesis and high-throughput screening can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
®-4-[[1-[(2-Fluorobenzyl)amino]-1-oxo-2-propyl]amino]-4-oxobutanoic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur, where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-4-[[1-[(2-Fluorobenzyl)amino]-1-oxo-2-propyl]amino]-4-oxobutanoic Acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding. Its fluorobenzyl group makes it a useful probe for investigating biological pathways and mechanisms.
Medicine
In medicine, ®-4-[[1-[(2-Fluorobenzyl)amino]-1-oxo-2-propyl]amino]-4-oxobutanoic Acid has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-4-[[1-[(2-Fluorobenzyl)amino]-1-oxo-2-propyl]amino]-4-oxobutanoic Acid involves its interaction with specific molecular targets. The fluorobenzyl group allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-4-[[1-[(2-Fluorobenzyl)amino]-1-oxo-2-propyl]amino]-4-oxobutanoic Acid: The enantiomer of the compound, with similar but distinct properties.
4-[[1-[(2-Chlorobenzyl)amino]-1-oxo-2-propyl]amino]-4-oxobutanoic Acid: A similar compound with a chlorobenzyl group instead of a fluorobenzyl group.
4-[[1-[(2-Bromobenzyl)amino]-1-oxo-2-propyl]amino]-4-oxobutanoic Acid: A compound with a bromobenzyl group, offering different reactivity and properties.
Uniqueness
The uniqueness of ®-4-[[1-[(2-Fluorobenzyl)amino]-1-oxo-2-propyl]amino]-4-oxobutanoic Acid lies in its fluorobenzyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds with different substituents.
Properties
Molecular Formula |
C14H17FN2O4 |
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Molecular Weight |
296.29 g/mol |
IUPAC Name |
4-[[1-[(2-fluorophenyl)methylamino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17FN2O4/c1-9(17-12(18)6-7-13(19)20)14(21)16-8-10-4-2-3-5-11(10)15/h2-5,9H,6-8H2,1H3,(H,16,21)(H,17,18)(H,19,20) |
InChI Key |
UBGRUYCMWMPHJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1F)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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